
Application Notes & Protocols: Formulation
Strategies for Avibactam Sodium Injection

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest
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CAS No.: 1383814-68-3

Cat. No.: B1437214 Get Quote

Abstract
Avibactam sodium is a pivotal non-β-lactam, β-lactamase inhibitor that restores the efficacy of

partnered antibiotics against a wide spectrum of multidrug-resistant Gram-negative bacteria.[1]

[2][3] Its unique, reversible covalent inhibition mechanism marks a significant advancement in

combating resistance mediated by Class A, Class C, and some Class D β-lactamases.[1][4]

However, as a sterile injectable product, its formulation presents distinct challenges related to

stability, compatibility, and manufacturing. This document provides a comprehensive guide for

researchers and drug development professionals, outlining robust strategies and detailed

protocols for the successful formulation of Avibactam sodium for injection. We will explore pre-

formulation characterization, excipient selection, lyophilization cycle development, and critical

quality control assays, grounding our recommendations in established scientific principles and

regulatory expectations.

Introduction to Avibactam Sodium
Avibactam is a diazabicyclooctane derivative, structurally distinct from traditional β-lactam-

based inhibitors.[3][5] It is a potent inhibitor of a broad range of serine β-lactamases, including

extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs),

and AmpC enzymes.[2][6] Unlike inhibitors such as clavulanic acid, which undergo

fragmentation, avibactam's mechanism involves a reversible acylation of the enzyme's active
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site serine, forming a stable carbamoyl-enzyme complex that slowly hydrolyzes to regenerate

the active inhibitor.[3][4][7]

Commercially, avibactam is available in combination with ceftazidime

(AVYCAZ®/ZAVICEFTA®) as a powder for reconstitution.[8][9][10] This formulation approach

addresses the inherent stability challenges of β-lactams and their inhibitors in aqueous

solution, ensuring product quality and efficacy at the point of administration.

Key Physicochemical Properties:

Appearance: White to yellow crystalline powder.[5][9]

Molecular Formula: C7H10N3O6SNa.[6][9]

Molecular Weight: 287.23 g/mol .[6][9]

Stability: Stable in the solid state under recommended storage conditions but susceptible to

degradation in aqueous solutions, particularly from nucleophilic attack or exposure to strong

acids/alkalis.[11][12][13]

Pre-Formulation Studies: The Scientific Foundation
A successful formulation is built upon a thorough understanding of the Active Pharmaceutical

Ingredient (API). Pre-formulation studies are non-negotiable; they dictate the entire

development pathway, from excipient choice to the final manufacturing process.

pH-Stability Profile
Causality: The stability of molecules like Avibactam, which contain hydrolyzable functional

groups, is often critically dependent on pH. Identifying the pH of maximum stability is the single

most important factor in developing a liquid formulation or determining the target pH for the

reconstituted product. Degradation is often accelerated at both low and high pH due to acid-

catalyzed and base-catalyzed hydrolysis, respectively.[13]

Protocol 1: pH-Rate Profile Determination
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a

pH range from 3.0 to 8.0, with intervals of 0.5 pH units.
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Sample Preparation: Accurately weigh and dissolve Avibactam sodium in each buffer to a

known concentration (e.g., 1 mg/mL).

Incubation: Store aliquots of each solution at a stressed temperature (e.g., 40°C or 50°C)

and a control temperature (e.g., 5°C).

Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw

samples and immediately quench any further degradation by dilution with a mobile phase

and/or refrigeration.

Quantification: Analyze the concentration of remaining Avibactam using a validated, stability-

indicating HPLC method (see Section 5.1).

Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The

slope of this line gives the apparent first-order degradation rate constant (k). Plot log(k)

versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

Excipient Compatibility Studies
Causality: Excipients are necessary for function (e.g., bulking agents for lyophilization, buffers

for pH control), but they can also interact with the API, leading to degradation. For instance,

reducing sugars (like dextrose) can potentially interact with amine functionalities, and certain

buffer salts can catalyze specific degradation reactions. Screening for these incompatibilities

early prevents costly late-stage failures.

Protocol 2: API-Excipient Compatibility Screening
Selection: Choose potential excipients based on the intended dosage form (powder for

reconstitution). Common candidates include:

Bulking Agents: Mannitol, Lactose, Dextrose.[14][15]

pH Modifiers/Buffers: Sodium Carbonate, Sodium Citrate.[9][14]

Sample Preparation: Prepare intimate physical mixtures of Avibactam sodium with each

excipient, typically in a 1:1 or 1:5 ratio (API:Excipient). Include a control sample of pure API.
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Moisture Addition: Add a small amount of water (e.g., 5-10% w/w) to a subset of samples to

simulate the potential for moisture ingress and accelerate solid-state reactions.

Stressed Storage: Store all samples under accelerated conditions (e.g., 40°C/75% RH) and

control conditions (e.g., 25°C/60% RH) for a defined period (e.g., 2-4 weeks).

Analysis: At the end of the study, analyze the samples by HPLC for the appearance of

degradation products and loss of API potency. Visual inspection for color change or physical

changes is also crucial.

Formulation Development Strategy
For Avibactam sodium, a lyophilized (freeze-dried) powder for reconstitution is the most viable

strategy to ensure long-term stability.[14][16] This approach removes water, the primary

medium for hydrolytic degradation, thereby preserving the drug's integrity until it is prepared for

intravenous infusion.

Core Components of the Formulation
The approved combination product, AVYCAZ®, contains ceftazidime pentahydrate, avibactam

sodium, and sodium carbonate (anhydrous) as a pH modifier.[9][17]
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Component Function Rationale / Field Insight

Avibactam Sodium
Active Pharmaceutical

Ingredient (API)
The β-lactamase inhibitor.

Partner Antibiotic (e.g.,

Ceftazidime)

Active Pharmaceutical

Ingredient (API)

Protected from degradation by

Avibactam.

Sodium Carbonate pH Adjusting Agent / Buffer

Expertise: This is a critical

choice. When the powder is

reconstituted with water for

injection, the sodium

carbonate dissolves to create

a buffered solution at a target

pH optimal for the stability of

both Avibactam and its partner

β-lactam.[9][10] This prevents

a sharp drop in pH that could

occur from dissolving the

acidic pentahydrate form of

ceftazidime.

(Optional) Bulking Agent
Lyophilization Aid / Cake

Former

Expertise: While not present in

the AVYCAZ® formulation,

bulking agents like mannitol

are often used in lyophilized

products to ensure a physically

robust and elegant cake

structure.[14][15] This prevents

vial breakage and ensures

rapid, complete dissolution

upon reconstitution. The

decision to omit it was likely

based on the sufficient solid

content and properties of the

APIs and sodium carbonate

themselves.
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Lyophilization Cycle Development
Causality: The goal of lyophilization is to remove water without damaging the drug. A poorly

designed cycle can lead to "collapse," where the product melts back during drying, resulting in

a poor-quality cake, high residual moisture, and compromised stability. The cycle must be

optimized based on the thermal characteristics of the specific formulation.

Click to download full resolution via product page

Protocol 3: Lyophilization Cycle Development
Thermal Characterization (Pre-requisite):

Perform Differential Scanning Calorimetry (DSC) on the liquid formulation to determine the

glass transition temperature of the maximally freeze-concentrated solute (Tg').

Use a Freeze-Drying Microscope (FDM) to visually determine the collapse temperature

(Tc).

Trustworthiness: The primary drying product temperature must be maintained below Tg'

and Tc to prevent product collapse. This is a non-negotiable, self-validating control point.

Freezing Step:

Cool the shelves to approximately -40°C to -50°C.

Hold for 2-3 hours to ensure complete solidification of the product. The goal is to induce

crystallization of water and create a solid matrix.

Primary Drying (Sublimation):

Apply a vacuum, typically between 50-200 mTorr.

Increase shelf temperature to a point just below the critical temperature (Tg' or Tc), for

example, -25°C.
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Expertise: This is the longest step. The shelf temperature provides the energy for ice to

sublime directly into vapor. The chamber pressure is kept low to facilitate this phase

transition. This step removes the bulk of the unbound water.

Secondary Drying (Desorption):

After all ice is gone (indicated by a drop in product temperature and chamber pressure),

increase the shelf temperature to a positive value (e.g., 25°C to 40°C).

Maintain a low vacuum for several hours.

Expertise: This step removes residual, bound water molecules from the product matrix.

Achieving low residual moisture (<1-2%) is critical for long-term stability.

Reconstitution and In-Use Stability
The formulation work is not complete until the product's stability and compatibility are confirmed

after it has been prepared for administration.

The approved product label for AVYCAZ® specifies that the powder should be reconstituted

with 10 mL of sterile water for injection (or other compatible solutions like 0.9% Sodium

Chloride or 5% Dextrose).[8][18][19] This reconstituted solution must then be immediately

diluted into an infusion bag.[20]

Table 1: Reconstitution and Dilution Stability of
Ceftazidime-Avibactam

Storage Condition
Stability Time After
Dilution in Infusion Bag

Source

Room Temperature (~25°C) Up to 12 hours [9][21]

Refrigerated (2-8°C)
Up to 24 hours (followed by 12

hours at room temp)
[9][20][21]

Causality: These time limits are established through rigorous in-use stability studies. The 12-

hour room temperature limit ensures that the product remains potent and free of significant
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degradation products during the time it takes to be administered to a patient. The refrigerated

option provides flexibility for hospital pharmacies to prepare infusions in advance.

Key Analytical Protocols (Trustworthiness Pillar)
A formulation is only as good as the methods used to test it. Validated, stability-indicating

analytical methods are required by regulatory agencies like the FDA and EMA to ensure

product quality.[22][23][24]

Stability-Indicating RP-HPLC Method
Causality: A stability-indicating method is one that can accurately quantify the active ingredient

in the presence of its degradation products, excipients, and other potential impurities. This is

achieved by developing a method that separates all these components, ensuring that the peak

for the API is pure.

Protocol 4: Example RP-UPLC Method for Avibactam & Ceftazidime
This protocol is adapted from published methodologies.[25][26]

Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV

detector.

Column: HSS C18, 100 x 2.1 mm, 1.8 µm particle size.

Mobile Phase:

A: Aqueous Buffer (e.g., Potassium dihydrogen orthophosphate)

B: Acetonitrile

Isocratic Ratio: 75:25 (A:B)

Flow Rate: 0.3 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 260 nm.
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System Suitability (Self-Validation):

Tailing Factor: The peak for Avibactam should have a tailing factor ≤ 2.0.

Theoretical Plates: The column should exhibit > 2000 theoretical plates for the Avibactam

peak.

Repeatability (%RSD): The relative standard deviation for six replicate injections of a

standard solution should be ≤ 2.0%.

Forced Degradation (Method Validation): To prove the method is stability-indicating, the drug

substance must be subjected to stress conditions (acid, base, oxidation, heat, light) to

generate degradation products. The method must demonstrate that the peaks for these

degradants are resolved from the main Avibactam peak.

Click to download full resolution via product page

Conclusion
The formulation of Avibactam sodium injection is a multi-faceted process that hinges on a deep

understanding of its physicochemical properties. The selection of a lyophilized powder for

reconstitution is a proven strategy to mitigate the inherent aqueous instability of the molecule.

Key success factors include precise control of pH in the reconstituted solution using an

appropriate buffering agent like sodium carbonate, development of a robust, scientifically-

grounded lyophilization cycle, and the use of validated, stability-indicating analytical methods to

ensure product quality throughout its lifecycle. By following the principles and protocols outlined

in this guide, researchers and developers can navigate the complexities of formulating this

critical antibacterial agent, ultimately contributing to the fight against antimicrobial resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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